3-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, starting from basic amino acids or other simple precursors. For instance, a large-scale preparation of similar molecules starts from L-aspartic acid, involving methylation, reduction, protection, and reaction steps to yield the target compound with high selectivity and yield (Yoshida et al., 1996). Another example is the synthesis of tert-butoxycarbonyl amino acid derivatives through esterification, protection, and other reactions, demonstrating the complexity and the meticulous steps required to achieve the desired products (Qin et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds reveals detailed conformational insights. Studies on crystal structures help in understanding the spatial arrangement of functional groups and their impact on the molecule's properties. For example, the crystal structure analysis of an N-tert-butoxycarbonyl-N-methyl-L-tyrosine derivative shows a trans-trans conformation of the tert-butoxycarbonyl group and a folded conformation of the side chain, highlighting the influence of N-methylation on peptide conformation (Jankowska et al., 2002).
Scientific Research Applications
Application 1: Dipeptide Synthesis
- Methods of Application or Experimental Procedures : The tert-butyloxycarbonyl-protected amino acid is used to prepare a series of room-temperature ionic liquids, which are then used as the starting materials in dipeptide synthesis. The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, producing the dipeptides in satisfactory yields in 15 minutes .
- Results or Outcomes : The resulting dipeptides are produced in satisfactory yields. This method of dipeptide synthesis is efficient and can be completed in a relatively short amount of time .
Application 2: Direct Introduction of the tert-Butoxycarbonyl Group
- Summary of the Application : This compound is used in the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This process is important in synthetic organic chemistry .
- Methods of Application or Experimental Procedures : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Results or Outcomes : The resulting organic compounds with the introduced tert-butoxycarbonyl group can be used in various applications in synthetic organic chemistry .
properties
IUPAC Name |
3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12-6-4-5-11(9-12)7-8-13(17)18/h4-6,9H,7-8,10H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKXCPYRQMMIHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624341 | |
Record name | 3-(3-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)propanoic acid | |
CAS RN |
171663-00-6 | |
Record name | 3-(3-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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